5-((1-(4-(1,2,4,5-Tetrazin-3-yl)phenyl)-3-oxo-6,9,12,15-tetraoxa-2-azaheptadecan-17-yl)carbamoyl)-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAMRA-PEG4-Tetrazine is a PEG-based linker that connects two essential ligands, playing a crucial role in forming PROTAC (Proteolysis Targeting Chimeras) molecules. This linker facilitates selective protein degradation by leveraging the ubiquitin-proteasome system within cells. It is widely used in biological research for its red fluorescent properties, with peak emission at 572-575 nm.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-PEG4-Tetrazine involves the derivatization of tetrazine scaffolds. The reaction conditions require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods: Industrial production of TAMRA-PEG4-Tetrazine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring consistent quality, and adhering to regulatory standards for chemical production.
Chemical Reactions Analysis
Types of Reactions: TAMRA-PEG4-Tetrazine undergoes various chemical reactions, including cycloaddition with trans-cyclooctene (TCO), which demonstrates exceptionally fast kinetics. Other reactions may include oxidation, reduction, and substitution reactions, depending on the specific experimental conditions.
Common Reagents and Conditions:
Cycloaddition reactions with TCO are typically performed in organic solvents such as DMSO or DMF.
Oxidation and reduction reactions may require specific oxidizing or reducing agents, depending on the desired outcome.
Major Products Formed: The major products of these reactions include cycloadducts, oxidized or reduced derivatives, and substituted analogs of TAMRA-PEG4-Tetrazine.
Scientific Research Applications
TAMRA-PEG4-Tetrazine is extensively used in scientific research due to its unique properties. Its applications include:
Chemistry: Used as a linker in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Employed as a red fluorescent dye for staining cells, tissues, biomarkers, and nanoparticles.
Medicine: Utilized in drug discovery and development for identifying and targeting specific proteins within cells.
Industry: Applied in the development of diagnostic tools and imaging agents.
Mechanism of Action
The mechanism of action of TAMRA-PEG4-Tetrazine involves its role as a linker in PROTAC molecules. The compound facilitates the selective degradation of target proteins by recruiting the ubiquitin-proteasome system. This process involves the recognition and binding of the target protein by the PROTAC molecule, followed by the tagging of the protein for degradation.
Molecular Targets and Pathways:
Ubiquitin-Proteasome System: The primary pathway involved in the degradation of target proteins.
Target Proteins: Specific proteins that are targeted for degradation by the PROTAC molecule.
Comparison with Similar Compounds
Tetrazine derivatives
Rhodamine dyes
PEG linkers
This comprehensive overview provides a detailed understanding of TAMRA-PEG4-Tetrazine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C45H50N8O9 |
---|---|
Molecular Weight |
846.9 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C45H50N8O9/c1-52(2)33-10-13-36-39(26-33)62-40-27-34(53(3)4)11-14-37(40)42(36)35-12-9-32(25-38(35)45(56)57)44(55)46-16-18-59-20-22-61-24-23-60-21-19-58-17-15-41(54)47-28-30-5-7-31(8-6-30)43-50-48-29-49-51-43/h5-14,25-27,29H,15-24,28H2,1-4H3,(H2-,46,47,54,55,56,57) |
InChI Key |
AXCAALWFWCSPFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.